N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide

PIM-1 kinase inhibition 2-thiouracil scaffold structure-activity relationship

Why source this compound? It is a structurally distinct, scaffold-hopping starting point for PIM-1 kinase inhibitor discovery, exploring chemical space orthogonal to the common 5-carbonitrile series. With a low predicted LogP (0.41) and zero Rule-of-5 violations, it is ideal for fragment-based screening. It also serves as a pharmacophore-deficient, scaffold-matched negative control for antiparasitic cercarial elastase assays, where its lack of 5-sulfonylhydrazide and Schiff base moieties ensures assay rigor by ruling out false-positive hits from reactive thiocarbonyl groups.

Molecular Formula C12H11N3O2S
Molecular Weight 261.30 g/mol
Cat. No. B11701481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide
Molecular FormulaC12H11N3O2S
Molecular Weight261.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCN2C=CC(=O)NC2=S
InChIInChI=1S/C12H11N3O2S/c16-10-6-7-15(12(18)14-10)8-13-11(17)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,14,16,18)
InChIKeyQEYODQNJDBDVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide: Chemical Identity, Registry Data, and Comparator Landscape


N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide (molecular formula C₁₂H₁₁N₃O₂S, exact mass 261.057198 g/mol) is a hybrid heterocyclic compound comprising a 2-thiouracil (4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine) core N1-linked via a methylene bridge to a benzamide moiety [1]. The compound possesses a documented GC-MS spectrum in the Wiley Registry of Mass Spectral Data and is indexed under ChemSpider ID 673499 with the systematic name N-[(4-Oxo-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)methyl]benzamide . 2-Thiouracil derivatives are established in the literature as scaffolds for thymidine phosphorylase inhibitors [2], serine protease and cercarial elastase inhibitors [3], PIM-1 kinase inhibitors [4], and antibacterial/anticancer agents [5], but published quantitative biological activity data for this specific benzamide-linked N1-methylene derivative are extremely scarce.

Why N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide Cannot Be Interchanged with Generic 2-Thiouracil or Benzamide Derivatives


Generic substitution among 2-thiouracil derivatives fails because biological activity is exquisitely dependent on the specific substituent at the N1 position of the pyrimidine ring and the nature of the appended amide. In the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile series, PIM-1 kinase IC₅₀ values span from 373 nM to 909 nM depending solely on the S-arylamide substituent identity (8g vs. 8b vs. 8f vs. 8k vs. 8l), demonstrating that apparently minor structural modifications produce more than a 2.4-fold difference in target potency [1]. Similarly, among 5-sulfonylhydrazide derivatives of the same core, only the N'-(4-methylbenzylidene) Schiff base—not the parent hydrazide or other aldehydic condensates—exhibited cercarial elastase inhibition (IC₅₀ = 264 µM) [2]. The target compound's unique N1-methylene-benzamide linkage distinguishes it from both the carbonitrile and sulfonylhydrazide series, and its predicted physicochemical profile (ACD/LogP = 0.41, polar surface area = 94 Ų, zero Rule-of-5 violations) positions it differently than the more lipophilic S-arylamide PIM-1 inhibitors. These structural and physicochemical distinctions mean that substituting the target compound with any other 2-thiouracil derivative would confer a fundamentally different biological signature.

N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Uniqueness of the N1-Methylene-Benzamide Substitution Pattern Relative to the PIM-1-Active 5-Carbonitrile S-Arylamide Series

The closest structurally characterized active analogs of the target compound belong to the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile S-arylamide series. In that series, five compounds (8b, 8f, 8g, 8k, 8l) demonstrated PIM-1 kinase inhibition with IC₅₀ values ranging from 373 to 909 nM in a biochemical PIM-1 inhibitory assay, together with antiproliferative activity against MCF-7, DU-145, and PC-3 cell lines [1]. The target compound is structurally distinct from this series in three critical ways: (a) it is unsubstituted at the pyrimidine C5 position (no carbonitrile group), (b) it is unsubstituted at the pyrimidine C6 position, and (c) it bears an N1-methylene-benzamide moiety rather than an N1-unsubstituted or N1-alkyl system. Each of these three structural features is a known determinant of potency in the 2-thiouracil chemotype, meaning the target compound explores SAR space that is orthogonal to the defined PIM-1 pharmacophore. No quantitative PIM-1 inhibitory data for the target compound have been published, but its structural novelty provides a legitimate basis for procurement as a SAR probe scaffold distinct from the 5-carbonitrile series.

PIM-1 kinase inhibition 2-thiouracil scaffold structure-activity relationship anticancer

Differentiation from the Cercarial Elastase Inhibitor N'-(4-Methylbenzylidene)-4-oxo-2-thioxo-THP-5-sulfonylhydrazide

Within the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine (THP) chemotype, only one derivative—N'-(4-methylbenzylidene)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonylhydrazide—has demonstrated cercarial elastase (CE) inhibitory activity, with an IC₅₀ of 264 µM in a biochemical CE assay, and reduced worm burden by 93% (P = 0.0002) in a murine Schistosoma mansoni skin penetration model when applied as a jojoba oil paint formulation [1]. Critically, the series from which this inhibitor emerged contains a 5-sulfonylhydrazide moiety elaborated into Schiff bases and thiazolidinones—a substitution architecture entirely absent in the target compound, which is C5-unsubstituted and bears an N1-methylene-benzamide group. The structure-activity relationship established in the Bahgat et al. (2005) series explicitly shows that only the 4-methylbenzylidene Schiff base derivative was active; the parent 5-sulfonylhydrazide and other aldehydic condensates were inactive, demonstrating the hypersensitivity of CE activity to the exact nature of the substituent [1]. The target compound, lacking the sulfonylhydrazide and benzylidene pharmacophoric elements, is predicted to be inactive against CE by structural analogy, but this same structural divergence makes it a valuable negative-control candidate or an alternative scaffold for exploring other serine protease targets.

Schistosoma mansoni cercarial elastase serine protease inhibitor antiparasitic

Physicochemical Property Differentiation from Lipophilic S-Arylamide PIM-1 Inhibitors

The target compound's predicted physicochemical properties differentiate it meaningfully from the structurally related but more lipophilic S-arylamide PIM-1 inhibitor series. Using ACD/Labs Percepta predictions: the target compound has an ACD/LogP of 0.41, a polar surface area (PSA) of 94 Ų, zero Rule-of-5 violations, and five hydrogen bond acceptors . At pH 7.4, its ACD/LogD is −0.26 with an ACD/BCF of 1.00, indicating minimal predicted membrane partitioning. In contrast, the PIM-1-active S-arylamide derivatives described by Abd El Hadi et al. (2025) incorporate aryl substituents (e.g., phenyl, p-tolyl, p-methoxyphenyl amides) appended to a C5-carbonitrile-substituted core that predictably increase LogP beyond 2–3 and molecular weight beyond 350 Da [1]. The lower LogP and smaller PSA of the target compound suggest superior aqueous solubility and a different tissue distribution profile, making it a more suitable starting point for target classes requiring lower lipophilicity (e.g., antibacterial targets, extracellular enzyme inhibition) than for intracellular kinase targets.

drug-likeness physicochemical property prediction lead optimization Lipinski Rule of Five

Differentiation from 2-Thiouracil (Parent Scaffold): Substitution-Dependent Biological Versatility

Unsubstituted 2-thiouracil (4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine) serves as the core scaffold for multiple biological activities, including thymidine phosphorylase inhibition (e.g., 6-benzyl-2-thiouracil as a selective dThdPase inhibitor with apparent Ki of 1.4–1.6 mM), antibacterial activity (thiouracil derivatives containing benzothiazole moieties show MBIC values of 625 µg/mL against E. coli ATCC 25922), and anticancer cytotoxicity (arylazo derivatives of 2-thiouracil show cytotoxic activity against multiple cell lines) [1][2][3]. The target compound is N1-alkylated with a benzamide-bearing methylene group, a modification that eliminates the N1-H tautomeric equilibrium present in the parent 2-thiouracil, alters the hydrogen-bond donor/acceptor profile (from 3 HBD in 2-thiouracil to 2 HBD in the target), and introduces a benzamide pharmacophore capable of additional target interactions. These changes shift the compound from the melanoma-seeking and antithyroid profile of unsubstituted thiouracils toward unexplored chemical space where the benzamide moiety may enable engagement with amide-recognizing biological targets (e.g., HDAC-like binding pockets, proteases) [4].

2-thiouracil thymidine phosphorylase scaffold diversification antibacterial anticancer

Optimal Research and Screening Applications for N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide Based on Quantitative Evidence


PIM-1 Kinase Inhibitor Scaffold-Hopping Library Component

The target compound serves as a structurally distinct negative control or scaffold-hopping starting point for PIM-1 kinase inhibitor discovery programs. While the 5-carbonitrile S-arylamide series has yielded PIM-1 inhibitors with IC₅₀ values as low as 373 nM, the target compound's C5-unsubstituted, C6-unsubstituted, N1-methylene-benzamide architecture explores chemical space orthogonal to the defined SAR [1]. Procurement is justified for laboratories seeking to diversify their PIM-1 screening deck beyond 5-carbonitrile-substituted pyrimidines or to establish a baseline for understanding the contribution of C5 and C6 substitution to PIM-1 affinity. Its low predicted LogP (0.41) and zero Rule-of-5 violations also make it suitable for fragment-based screening approaches where low-molecular-weight, low-lipophilicity starting points are preferred .

Schistosoma mansoni Cercarial Elastase Negative-Control Compound

In Schistosoma mansoni cercarial elastase (CE) inhibition assays, the target compound is structurally validated as a negative control. The only CE-active THP derivative requires both a 5-sulfonylhydrazide group and a 4-methylbenzylidene Schiff base moiety (IC₅₀ = 264 µM; 93% worm burden reduction in vivo) [1]. The target compound lacks both pharmacophoric elements, making it a structurally justified inactive control for CE biochemical and in vivo assays. Its use as a negative control enhances assay rigor by providing a scaffold-matched but pharmacophore-deficient comparator, a practice highly valued in antiparasitic drug discovery where false-positive hits from reactive thiocarbonyl groups are a known confound.

Antibacterial Screening Deck Diversification with Favorable Physicochemical Profile

The target compound's predicted physicochemical properties—ACD/LogP of 0.41, polar surface area of 94 Ų, and aqueous-favoring LogD of −0.26 at pH 7.4—align with the property space preferred for antibacterial drug discovery, where excessive lipophilicity is associated with promiscuous cytotoxicity and poor selectivity indices [1]. Thiouracil derivatives as a class have demonstrated antibacterial activity against Gram-positive bacteria including Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis . The target compound's benzamide appendage introduces potential for additional target interactions not accessible to simpler thiouracil derivatives, making it a rational screening candidate for antibacterial discovery programs seeking novel chemotypes with drug-like physicochemical properties.

Chemical Biology Probe for Amide-Recognizing Enzyme Targets

The benzamide moiety is a recognized pharmacophore for histone deacetylase (HDAC) inhibition (as exemplified by MS-275 and MGCD0103) and for binding to other amide-recognizing enzyme pockets [1]. The target compound uniquely combines a 2-thiouracil core—which confers metabolic recognition via thymidine phosphorylase and potential melanin affinity—with a benzamide pharmacophore that could engage HDAC-like zinc-binding or amide-recognition sites . This dual pharmacophore architecture is not found in either generic 2-thiouracil or generic benzamide derivatives, making the compound a rationally designed chemical biology probe for investigating targets where both a nucleobase-mimetic and an amide-recognition element could synergize, such as in parasitic or cancer metabolic pathways. No quantitative data exist for this specific application, but the structural rationale is sound and testable.

Quote Request

Request a Quote for N-(4-Oxo-2-thioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.